1-Dodecanol

Description

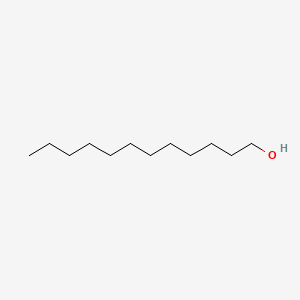

Structure

3D Structure

Properties

IUPAC Name |

dodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZUXJYWNFBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O, Array | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026918 | |

| Record name | 1-Dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c. | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol) | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836 | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3 | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid | |

CAS No. |

112-53-8, 68551-07-5 | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/178A96NLP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

75 °F (USCG, 1999), 24 °C | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physicochemical properties of 1-Dodecanol for research applications

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecanol for Research Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol that has garnered significant interest across various scientific disciplines, particularly in pharmaceutical sciences and drug development.[1][2] Its unique amphiphilic nature, characterized by a long, lipophilic alkyl chain and a polar hydroxyl head group, underpins its utility as a versatile excipient. This guide provides an in-depth exploration of the core physicochemical properties of this compound and elucidates how these characteristics are fundamentally linked to its primary research applications. We will delve into its role as a skin penetration enhancer, a solvent for poorly soluble active pharmaceutical ingredients (APIs), and a critical component in the formulation of emulsions and nanoemulsions. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and formulation experts, providing not only foundational data but also actionable experimental protocols and the causal reasoning behind its application.

Core Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is paramount for its effective application. These properties dictate its behavior in various systems, from simple solutions to complex biological membranes. The long C12 hydrocarbon tail imparts significant non-polar, lipophilic characteristics, while the terminal hydroxyl group provides a site for hydrogen bonding and polar interactions.[3] This dual nature is the cornerstone of its functionality.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | Dodecan-1-ol | [4] |

| Synonyms | Dodecyl alcohol, Lauryl alcohol | [1][5][6] |

| CAS Number | 112-53-8 | [4][7] |

| Molecular Formula | C₁₂H₂₆O | [4][8] |

| Molecular Weight | 186.33 g/mol | [4][8] |

| Appearance | Colorless thick liquid or white crystalline solid | [4][7] |

| Odor | Characteristic fatty, waxy odor; floral on dilution | [4][7] |

| Melting Point | 22-26 °C (72-79 °F) | [1][7] |

| Boiling Point | 259-262 °C (498-504 °F) at 760 mmHg | [1][7] |

| Density | 0.831 - 0.833 g/mL at 25 °C | [7][9] |

| Solubility in Water | Insoluble (~4 mg/L at 25 °C) | [1][4] |

| Solubility (Organic) | Soluble in ethanol, diethyl ether, chloroform, acetone | [1][3][10] |

| Vapor Pressure | ~0.1 mmHg at 20 °C | [7][11] |

| Refractive Index | ~1.442 at 20 °C | [7] |

| Flash Point | >110 °C (>230 °F) | [7] |

| LogP (Octanol/Water) | ~5.13 - 5.36 | [12][13] |

Applications in Pharmaceutical Research & Development

The specific physicochemical properties of this compound directly enable its use in advanced drug delivery systems. Its high lipophilicity (LogP > 5) and amphiphilic structure are the primary drivers of its efficacy.

Mechanism as a Skin Penetration Enhancer

Transdermal drug delivery is a compelling administration route that avoids first-pass metabolism, but the skin's outermost layer, the stratum corneum, poses a significant barrier.[14] this compound functions as a chemical penetration enhancer by transiently and reversibly disrupting this barrier.

Causality: The mechanism is rooted in this compound's molecular structure. Its long C12 alkyl chain intercalates into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, fatty acids), thereby increasing the fluidity of the lipid matrix.[14] This creates more permeable pathways, facilitating the diffusion of drug molecules through the skin. The polar hydroxyl head can also interact with the polar head groups of the skin lipids, further contributing to the destabilization of the barrier. Fatty alcohols with a chain length around C10-C12 have often shown optimal efficacy in this regard.[14]

Caption: Mechanism of this compound as a skin penetration enhancer.

Solvent and Co-Solvent for Lipophilic APIs

Many promising drug candidates are abandoned due to poor water solubility, which limits their bioavailability.[15]

Causality: this compound's high LogP value signifies its profound lipophilicity, making it an excellent solvent for other non-polar or poorly water-soluble APIs.[13][15] By dissolving the API in a lipid-based vehicle containing this compound, the drug can be maintained in a solubilized state, which is critical for absorption across biological membranes. It is frequently used in the oil phase of emulsions and self-emulsifying drug delivery systems (SEDDS) to enhance drug loading capacity.

Emulsion and Nanoemulsion Stabilizer

This compound is widely used in the formulation of creams, lotions, and ointments, which are typically oil-in-water or water-in-oil emulsions.[1][16]

Causality: Its role here is again dictated by its amphiphilic structure. While not a potent primary surfactant, it functions exceptionally well as a co-surfactant and emulsion stabilizer. In an emulsion, this compound molecules orient themselves at the oil-water interface alongside the primary surfactant. The bulky C12 tail packs into the oil phase, while the small hydroxyl head faces the water phase. This interfacial film strengthens the emulsion, reduces Oswald ripening, and prevents droplet coalescence, thereby enhancing the long-term stability of the formulation.

Experimental Protocols for Evaluation

The following protocols are standardized methodologies for assessing the efficacy of this compound in key research applications. They are designed to be self-validating through the inclusion of appropriate controls and characterization steps.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the evaluation of this compound's effect on the transdermal delivery of a model drug.

Step-by-Step Methodology:

-

Skin Preparation:

-

Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat)[17].

-

Carefully remove any subcutaneous fat and connective tissue.

-

Equilibrate the skin in a normal saline solution for one hour prior to mounting.

-

-

Franz Cell Assembly:

-

Mount the prepared skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

-

Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin.

-

Maintain the receptor fluid at 32 ± 1 °C using a circulating water bath to mimic physiological skin temperature. Stir continuously.

-

-

Formulation Application:

-

Prepare two formulations of a model drug:

-

Control Formulation: Drug in a vehicle (e.g., 40:60 ethanol:water).

-

Test Formulation: Drug in the vehicle containing 5% w/v this compound.[18]

-

-

Apply a precise amount (e.g., 200 µL) of the control or test formulation to the skin surface in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

-

-

Quantification & Analysis:

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

-

Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

-

Determine the steady-state flux (Jss) from the linear portion of the curve.

-

Calculate the Enhancement Ratio (ER) as: ER = Jss (with this compound) / Jss (control). An ER > 1 indicates successful permeation enhancement.

-

Caption: Experimental workflow for an in vitro skin permeation study.

Protocol: Preparation of a this compound-Containing Nanoemulsion

This protocol outlines the formation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.

Step-by-Step Methodology:

-

Phase Preparation:

-

Oil Phase: Combine the lipophilic API, this compound (as a co-surfactant/oil component), and a primary oil (e.g., medium-chain triglycerides). Gently heat to ensure complete dissolution.

-

Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in purified water.

-

-

Pre-emulsion Formation:

-

Slowly add the oil phase to the aqueous phase while under constant magnetic stirring. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

-

-

High-Energy Homogenization:

-

Process the pre-emulsion using a high-pressure homogenizer or a probe sonicator.

-

For Homogenizer: Process for 5-10 cycles at a pressure of 15,000-20,000 PSI.

-

For Sonicator: Process for 5-10 minutes in an ice bath to prevent overheating.

-

-

Characterization (Validation):

-

Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A desired nanoemulsion will have a mean droplet size < 200 nm and a PDI < 0.3.

-

Zeta Potential: Measure to assess surface charge and predict stability. A value of ±30 mV or greater is typically indicative of a stable formulation.

-

Morphology: Visualize droplet shape and size distribution using Transmission Electron Microscopy (TEM).

-

Safety and Handling

This compound is generally considered safe for use in cosmetic and pharmaceutical formulations at typical concentrations.[1] However, it can cause serious eye irritation and may irritate the skin in its undiluted form.[19][20][21] It is also classified as very toxic to aquatic life with long-lasting effects.[19][22] Standard laboratory safety practices, including the use of eye protection and gloves, should be followed.[21] Store in a tightly closed container in a dry, well-ventilated place.[20]

Conclusion

This compound is a functionally versatile excipient whose value in research and drug development is directly attributable to its well-defined physicochemical properties. Its amphiphilic structure, characterized by a C12 lipophilic tail and a polar hydroxyl head, allows it to effectively modulate biological barriers like the skin, solubilize poorly soluble compounds, and stabilize complex multiphase systems such as nanoemulsions. By understanding the causal link between its molecular structure and its function, researchers can rationally design and optimize advanced drug delivery systems with enhanced efficacy and stability.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 134973347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound CAS#: 112-53-8 [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [stenutz.eu]

- 10. This compound | 112-53-8 | TCI AMERICA [tcichemicals.com]

- 11. 112-53-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Showing Compound this compound (FDB030246) - FooDB [foodb.ca]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Effects of various penetration enhancers on percutaneous absorption of piroxicam from emulgels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. carlroth.com [carlroth.com]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbook.com [chemicalbook.com]

Introduction: The Significance of 1-Dodecanol in Scientific Research

An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as lauryl alcohol, is a 12-carbon fatty alcohol that serves as a crucial building block and versatile compound in numerous scientific and industrial applications.[1][2][3] Its utility spans from being a precursor in the synthesis of surfactants, such as sodium lauryl sulfate (SLS), to an excipient in pharmaceutical formulations and a key intermediate in the creation of fragrances and agrochemicals.[3][4][5][6] In the realm of drug development, the introduction of a dodecyl chain can significantly modulate the lipophilicity of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[7]

This guide provides a comprehensive overview of established and reliable methods for the laboratory-scale synthesis of this compound, with a primary focus on practical application, mechanistic understanding, and safety. We will delve into the reduction of dodecanoic acid derivatives, a widely employed and efficient strategy, and also explore alternative synthetic routes. Each method is presented with a detailed experimental protocol, an analysis of its advantages and limitations, and the necessary safety precautions, ensuring that researchers can select and execute the most suitable procedure for their specific needs.

Comparative Overview of Primary Synthesis Routes

The laboratory preparation of this compound can be approached through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired purity, scalability, and the safety infrastructure of the laboratory. The most common and practical methods include:

-

Reduction of Dodecanoic Acid Esters: This is arguably the most prevalent laboratory method, offering high yields and purity. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) is standard for this transformation.

-

Bouveault-Blanc Reduction: A classical method involving the reduction of an ester with sodium metal in the presence of an alcohol.[4] While historically significant, it has been largely superseded by hydride-based reductions due to safety and convenience.

-

Grignard Synthesis: This approach involves the reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde or an epoxide. It offers a versatile method for carbon-carbon bond formation and the introduction of the dodecyl group.

-

Hydroformylation of 1-Undecene: This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene, followed by reduction of the resulting aldehyde.[8][9] While highly efficient, it often requires specialized high-pressure equipment, making it less common for standard laboratory synthesis.

The following sections will provide an in-depth exploration of the most practical of these methods for a laboratory setting.

Method 1: Reduction of Methyl Dodecanoate with Lithium Aluminum Hydride (LiAlH₄)

The reduction of esters to primary alcohols using lithium aluminum hydride is a robust and high-yielding transformation, making it the method of choice for many laboratory applications.[10][11] The commercially available methyl dodecanoate (methyl laurate) serves as an excellent starting material.[12]

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters, which are less reactive than aldehydes or ketones.[13] Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

-

Aprotic Solvent: The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).[13] LiAlH₄ reacts violently with protic solvents, including water and alcohols, to release flammable hydrogen gas.[13][14]

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the highly reactive LiAlH₄ with atmospheric moisture and oxygen.[14]

-

Controlled Addition and Temperature: The reaction is highly exothermic. The dropwise addition of the ester to the LiAlH₄ suspension at a reduced temperature (0 °C) helps to control the reaction rate and prevent dangerous temperature spikes.[12]

-

Quenching Procedure: A careful and sequential quenching process is essential to safely neutralize the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the this compound product. The Fieser workup (sequential addition of water, aqueous sodium hydroxide, and then more water) is a standard and effective method.[12]

Reaction Mechanism

The reduction of an ester with LiAlH₄ proceeds in two main stages.[10][15]

-

Nucleophilic Acyl Substitution: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[10] This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde intermediate.[10][15]

-

Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester and is immediately reduced by another equivalent of hydride from LiAlH₄.[15] This second nucleophilic attack forms an alkoxide intermediate.

-

Workup: The final step is an acidic or aqueous workup to protonate the alkoxide, yielding the primary alcohol, this compound.[15]

Diagram of the LiAlH₄ Reduction of Methyl Dodecanoate

Caption: Reaction pathway for the reduction of methyl dodecanoate to this compound using LiAlH₄.

Detailed Experimental Protocol

Materials:

-

Methyl dodecanoate (CH₃(CH₂)₁₀COOCH₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

15% aqueous sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon)

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line.[12] The entire apparatus should be flame-dried or oven-dried before assembly to ensure anhydrous conditions.

-

Charging the Flask: Under a positive pressure of inert gas, charge the flask with a suspension of lithium aluminum hydride (e.g., 1.1 g, 26.2 mmol) in anhydrous diethyl ether (50 mL).[12]

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.[12]

-

Addition of Ester: Dissolve methyl dodecanoate (e.g., 5.0 g, 23.3 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.[12] Add the ester solution dropwise to the stirred LiAlH₄ suspension over approximately 30 minutes, maintaining the temperature at 0 °C.[12]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.[12]

-

Quenching: Cool the reaction flask back to 0 °C in an ice bath.[12] Carefully and slowly quench the reaction by the dropwise addition of 2 mL of water, followed by 2 mL of 15% aqueous sodium hydroxide, and finally 6 mL of water.[12] This should produce a granular white precipitate.

-

Workup: Remove the white precipitate by vacuum filtration and wash it thoroughly with diethyl ether.[12] Combine the organic filtrates and transfer them to a separatory funnel.

-

Washing: Wash the combined organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[12]

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents.[14] It can ignite in moist air.[14] Handle it in a fume hood under an inert atmosphere.[14] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[14][16] A Class D fire extinguisher or dry sand should be readily available.[14][17]

-

Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use only freshly opened or tested solvents.

-

Quenching: The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling to prevent a runaway reaction.

Method 2: Grignard Synthesis of this compound

The Grignard reaction provides a versatile route to this compound by forming a new carbon-carbon bond. A common approach involves the reaction of undecylmagnesium bromide with formaldehyde.

Causality Behind Experimental Choices

-

Grignard Reagent Formation: The preparation of the Grignard reagent, undecylmagnesium bromide, from 1-bromoundecane and magnesium turnings is the critical first step.[18] This reaction is highly sensitive to moisture and requires strictly anhydrous conditions and an ethereal solvent like THF or diethyl ether to stabilize the reagent.[18]

-

Activation of Magnesium: A passivating layer of magnesium oxide can inhibit the reaction.[18] Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary to initiate the formation of the Grignard reagent.[18][19]

-

Electrophile: Formaldehyde is the simplest aldehyde and reacts with the undecylmagnesium bromide to form the desired primary alcohol after an acidic workup.

Reaction Mechanism

-

Formation of Grignard Reagent: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromoundecane.

-

Nucleophilic Addition: The nucleophilic carbon of the undecylmagnesium bromide attacks the electrophilic carbonyl carbon of formaldehyde.

-

Workup: An acidic workup protonates the resulting alkoxide to yield this compound.

Diagram of the Grignard Synthesis of this compound

References

- 1. This compound | 112-53-8 [chemicalbook.com]

- 2. ymdb.ca [ymdb.ca]

- 3. atamankimya.com [atamankimya.com]

- 4. Dodecanol - Wikipedia [en.wikipedia.org]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. atamankimya.com [atamankimya.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. orgosolver.com [orgosolver.com]

- 16. westliberty.edu [westliberty.edu]

- 17. nj.gov [nj.gov]

- 18. benchchem.com [benchchem.com]

- 19. digital.csic.es [digital.csic.es]

Understanding the Surfactant Properties of 1-Dodecanol: A Technical Guide for Researchers and Formulation Scientists

Introduction: The Dual Role of 1-Dodecanol in Interfacial Science

This compound, also known as lauryl alcohol, is a 12-carbon straight-chain fatty alcohol that holds a significant position in the formulation of a wide array of products, from pharmaceuticals and cosmetics to industrial detergents.[1][2] Its utility stems from its amphiphilic nature, possessing both a water-loving (hydrophilic) polar head group and a water-fearing (hydrophobic) non-polar tail. This dual characteristic allows this compound to exhibit surface-active properties, influencing the behavior of interfaces between immiscible phases like oil and water.

This technical guide provides an in-depth exploration of the surfactant properties of this compound, moving beyond a simple cataloging of its applications. We will delve into the molecular basis of its interfacial activity, its role as an emulsifier and foam modulator, and the experimental methodologies used to characterize these properties. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for optimizing formulation stability, efficacy, and performance.

The Molecular Architecture of a Surfactant: The Case of this compound

The surfactant-like behavior of this compound is fundamentally dictated by its molecular structure: a long, hydrophobic dodecyl (C12H25) chain and a hydrophilic hydroxyl (-OH) group.

References

An In-depth Technical Guide to the Solubility of 1-Dodecanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Dodecanol, also known as lauryl alcohol, is a 12-carbon fatty alcohol pivotal in numerous industrial and pharmaceutical applications. Its utility as a surfactant precursor, emollient, lubricant, and solvent necessitates a thorough understanding of its solubility characteristics.[1][2] This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, grounded in the fundamental principles of intermolecular forces and thermodynamics. We will explore quantitative solubility data, detail a robust experimental protocol for solubility determination, and discuss the critical factors influencing the dissolution of this amphiphilic molecule.

Introduction to this compound and its Significance

This compound (C₁₂H₂₆O) is a colorless, waxy solid at room temperature with a melting point of approximately 24°C (75°F) and a floral odor.[1] Structurally, it is characterized by a long, nonpolar 12-carbon alkyl chain and a polar hydroxyl (-OH) head group. This amphiphilic nature is the primary determinant of its solubility behavior and its wide-ranging applications.

In the pharmaceutical and cosmetics industries, this compound functions as an emollient, emulsion stabilizer, and a viscosity-modifying agent in creams and lotions.[2][3] It also serves as a solvent and excipient in drug delivery systems, aiding in the formulation of poorly soluble active pharmaceutical ingredients (APIs).[3] Its role as a chemical intermediate is equally significant, being a precursor to widely used surfactants like sodium lauryl sulfate (SLS).[1] A deep understanding of its solubility is therefore critical for formulation scientists to ensure product stability, efficacy, and bioavailability.

The Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. Dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable in strength to the forces within the pure components.

This compound's solubility is a tale of two competing factors:

-

The Hydrophilic Hydroxyl (-OH) Group: This polar group is capable of forming strong hydrogen bonds with other polar molecules, including water and other alcohols.[4]

-

The Lipophilic Dodecyl (C₁₂) Chain: This long hydrocarbon tail is nonpolar and interacts primarily through weak van der Waals (dispersion) forces.[5]

The balance between these two regions dictates its solubility profile. While the hydroxyl group imparts some polarity, the long, nonpolar hydrocarbon chain dominates the molecule's overall character, making it largely insoluble in highly polar solvents like water (solubility ~0.004 g/L) but readily soluble in many organic solvents.[1][6]

In organic solvents, the following interactions are key:

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The primary interactions are van der Waals forces. The nonpolar dodecyl chain of this compound interacts favorably with the nonpolar solvent molecules, leading to good solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents have dipole-dipole interactions. The polar -OH group of this compound can interact with the solvent's dipole, and the nonpolar tail interacts via dispersion forces, generally resulting in good solubility.[6]

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. Strong hydrogen bonds can form between the -OH group of this compound and the solvent molecules, leading to excellent solubility.[6]

The general trend is that as the nonpolar character of the solvent increases, its ability to solvate the long alkyl chain of this compound improves.

Quantitative Solubility Data

The solubility of this compound is highly dependent on both the solvent and the temperature. Generally, solubility in most organic solvents increases with temperature.[6] The table below summarizes available solubility data for this compound in a selection of common organic solvents.

| Solvent | Chemical Class | Polarity | Solubility Profile |

| Ethanol | Alcohol (Protic) | Polar | Soluble[1] |

| Methanol | Alcohol (Protic) | Polar | Soluble[6] |

| Diethyl Ether | Ether (Aprotic) | Moderately Polar | Soluble[1] |

| Acetone | Ketone (Aprotic) | Polar | Soluble[6] |

| Chloroform | Halogenated | Moderately Polar | Soluble[6] |

| Hexane | Alkane | Nonpolar | Soluble |

| Toluene | Aromatic | Nonpolar | Soluble |

| Carbon Tetrachloride | Halogenated | Nonpolar | Soluble |

| Water | Protic | Very Polar | Largely Insoluble (0.004 g/L)[1] |

Note: "Soluble" is a qualitative term. Precise quantitative data often requires consulting specialized chemical engineering literature or experimental determination, as values can vary significantly with temperature and pressure.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a robust experimental methodology is essential. The isothermal equilibrium method is a standard and trustworthy technique.

Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest and agitated at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the liquid phase is then determined analytically.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of pure this compound into a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or sealed vials in a shaker bath).

-

Add a precise volume or mass of the desired organic solvent to each vessel. The presence of excess solid this compound is crucial to ensure saturation is achieved.

-

-

Equilibration (Causality: Reaching Thermodynamic Minimum):

-

Place the vessels in a constant-temperature bath or shaker, precisely maintained at the target temperature (e.g., 25°C, 37°C).

-

Agitate the mixtures continuously (e.g., using a magnetic stirrer or orbital shaker) for a predetermined period (typically 24-72 hours). This agitation is critical to maximize the solid-liquid surface area and accelerate the dissolution process, ensuring the system reaches thermodynamic equilibrium.

-

To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Phase Separation (Causality: Isolating the Saturated Solution):

-

Stop agitation and allow the vessels to rest in the temperature bath for several hours (e.g., 2-4 hours). This allows the excess, undissolved solid this compound to settle, leaving a clear, saturated supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Pre-heating the syringe to the experimental temperature is a self-validating step that prevents the solute from crystallizing out of solution due to a temperature drop during sampling.

-

-

Analysis (Causality: Quantifying the Solute):

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as:

-

Gas Chromatography (GC): Ideal for volatile solutes and solvents.

-

High-Performance Liquid Chromatography (HPLC): Versatile for non-volatile compounds.

-

Gravimetric Analysis: The solvent can be evaporated from the weighed aliquot, and the remaining solid this compound mass is measured. This is a simple but effective method.

-

-

-

Calculation:

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent (mass fraction) or mole fraction.

-

Workflow Visualization

Caption: Isothermal Equilibrium Method for Solubility Determination.

Key Factors Influencing this compound Solubility

-

Temperature: For most solid-liquid systems, the dissolution process is endothermic, meaning solubility increases with temperature.[6] This is a critical parameter to control and report in any solubility study.

-

Solvent Polarity: As discussed, the "like dissolves like" principle is paramount. This compound shows the highest solubility in solvents that can effectively interact with both its polar head and nonpolar tail, such as shorter-chain alcohols and moderately polar ethers.[6][7]

-

Molecular Structure of the Solvent: Steric hindrance in a solvent molecule can affect its ability to solvate the this compound molecule, even if their polarities are similar.

Applications in Drug Development

The solubility characteristics of this compound are leveraged in several ways in the pharmaceutical field:

-

Co-solvent: In topical and transdermal formulations, this compound can act as a co-solvent and penetration enhancer, improving the solubility and skin permeation of APIs.

-

Emulsions and Microemulsions: Its amphiphilic nature makes it an excellent component in the oil phase of emulsions or as a co-surfactant to stabilize microemulsions for oral drug delivery.[3]

-

Lipophilicity Modifier: Derivatives of this compound are used to increase the lipophilicity of drug molecules, which can be a strategy to improve their passage through biological membranes.[1]

Conclusion

This compound is a versatile fatty alcohol whose solubility is dictated by the interplay between its polar hydroxyl group and its substantial nonpolar alkyl chain. It is highly soluble in a range of organic solvents, from nonpolar alkanes to polar alcohols, but remains largely insoluble in water. Understanding these properties through robust theoretical knowledge and precise experimental determination is essential for scientists and researchers who utilize this compound in cosmetics, industrial processes, and, critically, in the development of advanced pharmaceutical formulations.

References

Lauryl Alcohol (1-Dodecanol): From Natural Triglycerides to Research-Grade Purity

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview of the natural origins of lauryl alcohol (1-dodecanol) and the chemical principles and methodologies for its extraction and purification. Designed for researchers, chemists, and drug development professionals, this document elucidates the pathway from raw botanical sources to the high-purity material required for rigorous scientific investigation.

Introduction to Lauryl Alcohol

Lauryl alcohol, systematically known as this compound, is a 12-carbon straight-chain fatty alcohol with the chemical formula C₁₂H₂₆O.[1][2] At room temperature, it exists as a colorless, oily liquid or a white, waxy solid with a faint floral odor.[2][3] Its amphiphilic nature, stemming from a hydrophilic hydroxyl (-OH) head and a lipophilic 12-carbon tail, makes it a valuable precursor and active molecule in a multitude of fields.

In research and development, lauryl alcohol serves as a critical starting material for the synthesis of surfactants, such as Sodium Lauryl Sulfate (SLS), and as an emollient in pharmaceutical and cosmetic formulations.[3] Its derivatives are also being explored as "green solvents" and advanced bio-lubricants.[4] Given its broad utility, securing a high-purity supply is paramount, necessitating a thorough understanding of its extraction and purification from natural feedstocks.

Principal Natural Sources of Lauryl Alcohol

Lauryl alcohol is not typically found in its free form in nature. Instead, it is derived from lauric acid (dodecanoic acid), a saturated fatty acid that is abundant in the triglycerides of specific vegetable oils.[5] The most commercially significant sources are tropical oils, renowned for their high concentration of lauric acid.

The primary natural sources for lauryl alcohol production are:

-

Coconut Oil (Cocos nucifera): This is the most prominent source, with lauric acid constituting 45-50% of its total fatty acid content. The high concentration makes it an economically favorable feedstock for lauryl alcohol production.[6]

-

Palm Kernel Oil (Elaeis guineensis): Derived from the kernel of the oil palm fruit, this oil is chemically similar to coconut oil, containing 45-55% lauric acid.[7] It is a major industrial raw material for the oleochemical industry.[8]

These oils serve as the primary raw materials due to their rich composition of lauric acid triglycerides, which are the direct precursors for lauryl alcohol synthesis.

Data Presentation: Lauric Acid Content in Major Natural Sources

| Natural Source | Scientific Name | Typical Lauric Acid Content (%) |

| Coconut Oil | Cocos nucifera | 45 - 50% |

| Palm Kernel Oil | Elaeis guineensis | 45 - 55% |

Extraction and Synthesis Pathway

The industrial and laboratory-scale production of lauryl alcohol from natural oils is a multi-step process that involves the liberation of fatty acids from their triglyceride form, followed by the chemical reduction of the lauric acid component to the corresponding alcohol. The overall workflow can be divided into two primary routes: The "Ester Route" and the "Acid Route."

Diagram: Overall Workflow for Lauryl Alcohol Production

Caption: High-level overview of the conversion of natural oils to pure lauryl alcohol.

Step 1: Liberation of Fatty Acids via Hydrolysis (Saponification)

The foundational step is the cleavage of the ester bonds within the triglyceride molecules to release the fatty acids and a glycerol backbone.[9] This is achieved through hydrolysis, most commonly alkaline hydrolysis, a process known as saponification.[10][11]

-

Causality: Saponification is employed because it is a highly efficient, irreversible reaction that proceeds to completion.[10] Treating the oil with a strong base, such as sodium hydroxide (NaOH), attacks the ester linkages, yielding glycerol and the sodium salts of the fatty acids (soaps).[12][13] This mixture of fatty acid salts is more easily separated from the glycerol, which is water-soluble.

The generalized reaction is: C₃H₅(O₂CR)₃ (Triglyceride) + 3 NaOH → C₃H₅(OH)₃ (Glycerol) + 3 NaO₂CR (Fatty Acid Salts)[9]

Step 2: Conversion to Lauryl Alcohol

Once lauric acid (or its salt) is isolated, it must be reduced to lauryl alcohol. This is accomplished by converting the carboxylic acid functional group into a primary alcohol.

The Ester Route (Industrial Standard): This is the most common industrial method.[14][15]

-

Esterification: The mixture of free fatty acids is first reacted with methanol to form fatty acid methyl esters (FAMEs). The specific component of interest is methyl laurate.[14] This step is crucial as methyl esters are more volatile and are hydrogenated under milder conditions (lower pressure and temperature) than free fatty acids, reducing equipment strain and energy costs.[14]

-

Hydrogenation: The methyl laurate is then catalytically hydrogenated. This high-pressure reaction uses hydrogen gas (H₂) and a catalyst (e.g., copper chromite) to reduce the ester group to two alcohols: lauryl alcohol and methanol.[3][14] The methanol is typically recycled for the esterification step.[14]

The Acid Route (Direct Hydrogenation): Alternatively, the free lauric acid can be hydrogenated directly. However, this process requires more severe conditions—higher temperatures and pressures—and necessitates corrosion-resistant equipment due to the acidic nature of the feedstock.[14]

Diagram: Key Chemical Conversion Pathways

Caption: Comparison of the "Ester Route" and "Acid Route" for lauryl alcohol synthesis.

Step 3: Purification for Research Applications

The crude product from hydrogenation contains a mixture of fatty alcohols (due to the mixed fatty acid composition of the source oil) and other by-products. Achieving the >99% purity required for research necessitates further purification.

-

Fractional Distillation: This is the primary method for separating lauryl alcohol (C12) from other fatty alcohols like myristyl (C14) and decyl (C10) alcohols.[16] The separation is based on the difference in their boiling points. The process is typically conducted under reduced pressure to lower the boiling points and prevent thermal degradation of the alcohols.

-

Recrystallization: For achieving the highest purity, recrystallization is an effective technique.[17] The principle relies on the differential solubility of lauryl alcohol and impurities in a selected solvent at varying temperatures. The crude alcohol is dissolved in a hot solvent and then cooled slowly, allowing pure lauryl alcohol crystals to form while impurities remain dissolved in the mother liquor.[17]

Experimental Protocols

The following protocols are illustrative and should be adapted based on available laboratory equipment and safety protocols.

Protocol 4.1: Saponification of Coconut Oil

-

Preparation: In a round-bottom flask, place 100g of refined coconut oil. Prepare a solution of 25g of sodium hydroxide (NaOH) in 100 mL of a 1:1 ethanol/water mixture. Caution: NaOH is highly corrosive.[12]

-

Reaction: Add the NaOH solution to the oil. Equip the flask with a reflux condenser and heat the mixture gently using a heating mantle for 60-90 minutes, or until the reaction mixture becomes a homogenous, clear solution, indicating the completion of saponification.[11]

-

Isolation of Fatty Acid Salts: Pour the hot soap solution into a beaker containing 250 mL of a saturated sodium chloride (NaCl) solution. This process, known as "salting out," precipitates the fatty acid salts, which are less soluble in the saltwater than in the reaction mixture.[9]

-

Collection: Cool the mixture in an ice bath and collect the precipitated solid soap by vacuum filtration. Wash the soap cake with two portions of ice-cold water to remove excess NaOH and glycerol.

Protocol 4.2: Conversion to Free Fatty Acids

-

Acidification: Suspend the collected soap cake from Protocol 4.1 in 300 mL of warm distilled water. While stirring, slowly add 6M hydrochloric acid (HCl) until the solution is acidic (pH ~2), tested with litmus paper. This will protonate the carboxylate salts, forming the free fatty acids, which will precipitate out of the aqueous solution.

-